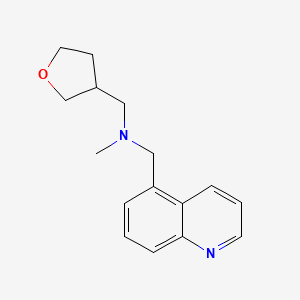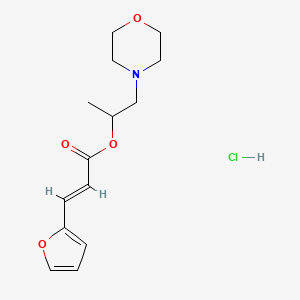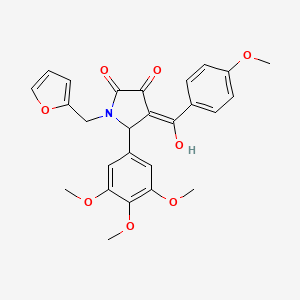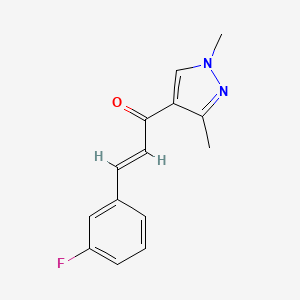
N-methyl-1-(5-quinolinyl)-N-(tetrahydro-3-furanylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(5-quinolinyl)-N-(tetrahydro-3-furanylmethyl)methanamine, also known as SKF-81297, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. It is a selective dopamine receptor agonist that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-methyl-1-(5-quinolinyl)-N-(tetrahydro-3-furanylmethyl)methanamine involves the activation of dopamine receptors, particularly the D1 receptor subtype. Upon binding to the receptor, this compound induces a conformational change that leads to the activation of intracellular signaling pathways, such as the cyclic AMP (cAMP) pathway. This results in the modulation of various cellular processes, such as gene expression, ion channel activity, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in various brain regions, such as the striatum and prefrontal cortex. In addition, this compound has been shown to modulate the activity of ion channels, such as the NMDA receptor, and to regulate the expression of various genes involved in synaptic plasticity and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-1-(5-quinolinyl)-N-(tetrahydro-3-furanylmethyl)methanamine in lab experiments is its high selectivity for dopamine receptors, particularly the D1 receptor subtype. This allows for the precise modulation of dopamine receptor signaling without affecting other neurotransmitter systems. In addition, this compound is readily available and has been extensively characterized in the literature, making it a valuable tool for studying dopamine receptor signaling.
One of the main limitations of using this compound in lab experiments is its potential for off-target effects. While this compound is highly selective for dopamine receptors, it may still interact with other proteins or receptors in the cell, leading to unintended effects. In addition, the use of this compound in animal models may not fully capture the complexity of dopamine receptor signaling in humans, and caution should be exercised when extrapolating results to human physiology.
Orientations Futures
There are several future directions for research on N-methyl-1-(5-quinolinyl)-N-(tetrahydro-3-furanylmethyl)methanamine. One area of interest is the development of new drugs that target dopamine receptors for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying dopamine receptor signaling, particularly the role of intracellular signaling pathways and protein-protein interactions. Finally, the use of this compound in combination with other drugs or therapies may lead to new insights into the complex interactions between different neurotransmitter systems and their role in health and disease.
Méthodes De Synthèse
The synthesis of N-methyl-1-(5-quinolinyl)-N-(tetrahydro-3-furanylmethyl)methanamine involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for the synthesis are quinoline, tetrahydrofuran, and methylamine. The reaction conditions involve the use of various reagents, such as sodium hydride, lithium aluminum hydride, and palladium on carbon. The synthesis of this compound has been well-established in the literature, and the compound is readily available for research purposes.
Applications De Recherche Scientifique
N-methyl-1-(5-quinolinyl)-N-(tetrahydro-3-furanylmethyl)methanamine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for dopamine receptors, particularly the D1 receptor subtype. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions, such as Parkinson's disease, schizophrenia, and drug addiction. In addition, this compound has been used to investigate the molecular mechanisms underlying dopamine receptor signaling and to develop new drugs that target dopamine receptors.
Propriétés
IUPAC Name |
N-methyl-1-(oxolan-3-yl)-N-(quinolin-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(10-13-7-9-19-12-13)11-14-4-2-6-16-15(14)5-3-8-17-16/h2-6,8,13H,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWUKWQOGVBKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOC1)CC2=C3C=CC=NC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-(methylthio)acetamide](/img/structure/B5319727.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5319737.png)


![8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5319746.png)
![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)

![1-methyl-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5319767.png)
![1'-furo[3,2-c]pyridin-4-yl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319780.png)
![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5319786.png)
![5-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]thiophene-2-carboxylic acid](/img/structure/B5319797.png)

![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5319808.png)
